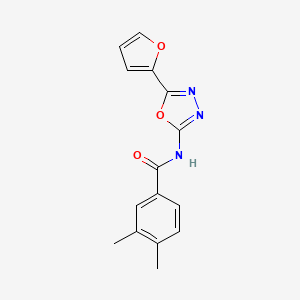
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "EMDP" and is a derivative of pyrrolidine. EMDP has been synthesized in a laboratory setting and has been the subject of scientific research due to its potential pharmacological effects.
Wirkmechanismus
The mechanism of action of EMDP is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of a variety of cellular processes. EMDP has been shown to bind to the sigma-1 receptor and modulate its activity, which can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
EMDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EMDP can modulate the activity of the sigma-1 receptor and alter cellular signaling pathways. In vivo studies have shown that EMDP can have effects on pain perception, cognition, and mood. Specifically, EMDP has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
EMDP has several advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established synthesis method, which allows for consistent production of the compound. Additionally, EMDP has been shown to have specific effects on the sigma-1 receptor, which can be useful in studying the role of this protein in cellular processes. However, one limitation of EMDP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EMDP. One direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, EMDP could be investigated as a potential therapeutic agent for conditions such as chronic pain, anxiety, and depression. Finally, EMDP could be used as a tool to study the role of the sigma-1 receptor in cellular processes, which could have implications for the development of new therapies for a variety of conditions.
Synthesemethoden
EMDP can be synthesized in a laboratory setting using a multi-step process. The first step involves the synthesis of 1-methyl-4-pyrazolecarboxylic acid, which is then coupled with ethyl 3-bromopropionate. The resulting product is then treated with sodium hydroxide to yield EMDP. This synthesis method has been well established in the scientific literature and has been used by researchers to produce EMDP for use in experiments.
Wissenschaftliche Forschungsanwendungen
EMDP has been the subject of scientific research due to its potential pharmacological effects. Specifically, EMDP has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in the regulation of pain, cognition, and mood, among other processes. EMDP has been shown to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent for a variety of conditions.
Eigenschaften
IUPAC Name |
ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-16-11(15)10-6-12-5-9(10)8-4-13-14(2)7-8/h4,7,9-10,12H,3,5-6H2,1-2H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORICMWVWFIJG-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)


![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)
![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)



![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)
